2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro-
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Overview
Description
2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro- is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro- typically involves the reaction of 5-bromoindole with 2-bromobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A precursor in the synthesis of the compound.
2-Bromobenzaldehyde: Another precursor used in the synthesis.
Oxindole: A related compound formed through oxidation reactions.
Uniqueness
2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual bromine substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
61600-01-9 |
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Molecular Formula |
C14H8Br2N2O |
Molecular Weight |
380.03 g/mol |
IUPAC Name |
5-bromo-3-(2-bromophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C14H8Br2N2O/c15-8-5-6-11-9(7-8)13(14(19)18-11)17-12-4-2-1-3-10(12)16/h1-7H,(H,17,18,19) |
InChI Key |
JMMGCTSHKMHAQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O)Br |
Origin of Product |
United States |
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